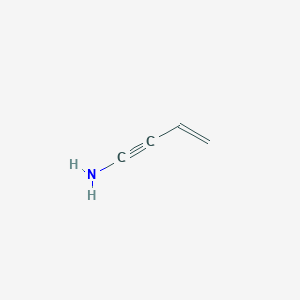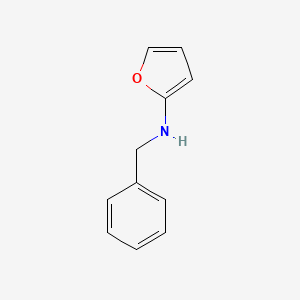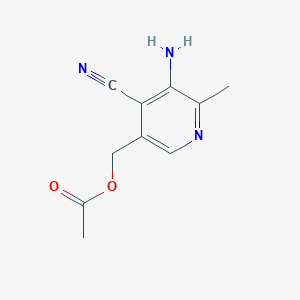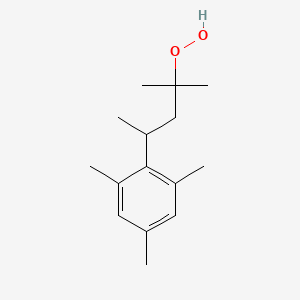![molecular formula C14H17NO B14416348 1-[6-(Prop-2-en-1-yl)-3,4-dihydroquinolin-1(2H)-yl]ethan-1-one CAS No. 80574-27-2](/img/structure/B14416348.png)
1-[6-(Prop-2-en-1-yl)-3,4-dihydroquinolin-1(2H)-yl]ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[6-(Prop-2-en-1-yl)-3,4-dihydroquinolin-1(2H)-yl]ethan-1-one is a complex organic compound characterized by its unique quinoline structure. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. The presence of the quinoline ring and the prop-2-en-1-yl group contributes to its distinctive chemical properties and reactivity.
Métodos De Preparación
The synthesis of 1-[6-(Prop-2-en-1-yl)-3,4-dihydroquinolin-1(2H)-yl]ethan-1-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of an appropriate aldehyde with an amine to form the quinoline ring, followed by the introduction of the prop-2-en-1-yl group through alkylation reactions. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of catalysts.
Análisis De Reacciones Químicas
1-[6-(Prop-2-en-1-yl)-3,4-dihydroquinolin-1(2H)-yl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the prop-2-en-1-yl group can be replaced with other substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-[6-(Prop-2-en-1-yl)-3,4-dihydroquinolin-1(2H)-yl]ethan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s quinoline structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the production of materials with specific chemical properties, such as dyes and polymers.
Mecanismo De Acción
The mechanism of action of 1-[6-(Prop-2-en-1-yl)-3,4-dihydroquinolin-1(2H)-yl]ethan-1-one involves its interaction with molecular targets, such as enzymes or receptors. The quinoline ring can intercalate with DNA or bind to specific proteins, affecting their function. The prop-2-en-1-yl group may enhance the compound’s binding affinity or alter its pharmacokinetic properties.
Comparación Con Compuestos Similares
1-[6-(Prop-2-en-1-yl)-3,4-dihydroquinolin-1(2H)-yl]ethan-1-one can be compared with other quinoline derivatives, such as:
2-Chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one: Similar in structure but with different substituents, leading to varied reactivity and applications.
(4R,4aS,6S)-4,4a-Dimethyl-6-(prop-1-en-2-yl)-1,2,3,4,4a,5,6,7-octahydronaphthalene: Another compound with a similar prop-2-en-1-yl group but different core structure, affecting its chemical behavior and uses.
Propiedades
Número CAS |
80574-27-2 |
|---|---|
Fórmula molecular |
C14H17NO |
Peso molecular |
215.29 g/mol |
Nombre IUPAC |
1-(6-prop-2-enyl-3,4-dihydro-2H-quinolin-1-yl)ethanone |
InChI |
InChI=1S/C14H17NO/c1-3-5-12-7-8-14-13(10-12)6-4-9-15(14)11(2)16/h3,7-8,10H,1,4-6,9H2,2H3 |
Clave InChI |
QMNYLQWVYAMDQT-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)N1CCCC2=C1C=CC(=C2)CC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


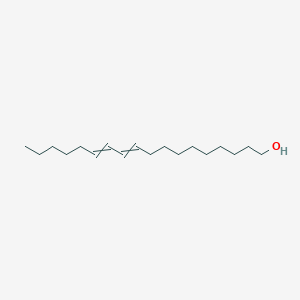
![(2E)-2-[(2-Hydroxyethyl)imino]propan-1-ol](/img/structure/B14416270.png)
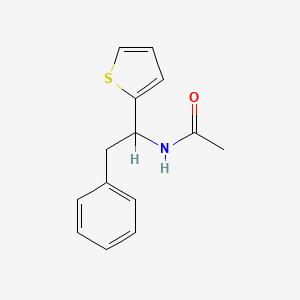

![N-Methoxy-N-methyl-N'-{4-[(2-methyl-1,3-thiazol-4-yl)methoxy]phenyl}urea](/img/structure/B14416276.png)
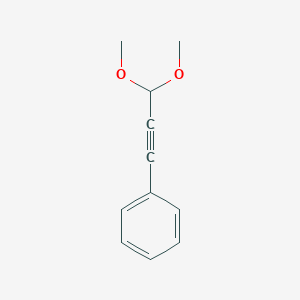
![(1S,4S)-4-[tert-butyl(dimethyl)silyl]oxycyclopent-2-en-1-ol](/img/structure/B14416300.png)
